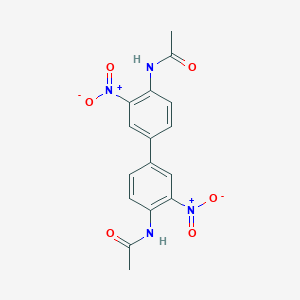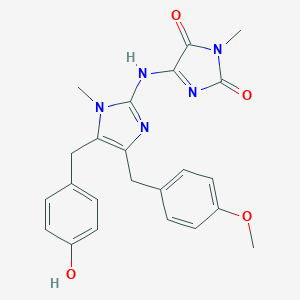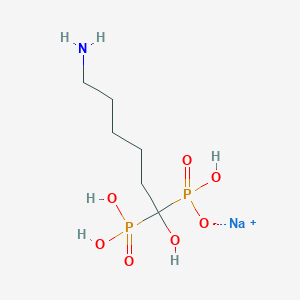
2',4'-Dihydroxy-4,6'-dimethoxychalcone
説明
Synthesis Analysis
The synthesis of 2',4'-Dihydroxy-4,6'-dimethoxychalcone involves selective methylation, methoxymethylation, condensation, reduction, and deprotective group removal from 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde, achieving a yield of 40% (Li-cong, 2007). This process highlights the compound's complex synthesis pathway, illustrating the intricate steps required to introduce specific functional groups at desired positions on the molecule.
Molecular Structure Analysis
The molecular structure of 2',4'-Dihydroxy-4,6'-dimethoxychalcone and related compounds has been elucidated through various structural determination methods. The crystal structure determination of a closely related compound, 2',6'-dihydroxy-2,4,6-trimethoxychalcone, revealed the presence of intramolecular hydrogen-bonding, showcasing the compound's ability to form stable conformations due to its functional groups (Miles, Main, & Nicholson, 1989).
Chemical Reactions and Properties
2',4'-Dihydroxy-4,6'-dimethoxychalcone exhibits notable reactivity due to its α,β-unsaturated carbonyl system, which is a common feature among chalcones that allows for various chemical transformations. The compound has been explored for its potential as a tyrosinase inhibitor, with structural activity relationship studies indicating that certain hydroxyl and methoxy substituents significantly affect its inhibitory activity (Nishida, Hong, & Kawabata, 2007).
科学的研究の応用
Anti-inflammatory Properties : This compound from Melodorum fruticosum leaves significantly inhibits IL-8 release and TNF-α production in human neutrophils, indicating potential anti-inflammatory applications (Engels et al., 2018).
Enzyme Induction : It induces phase II enzyme quinone reductase activity in cultured Hepa lclc7 mouse hepatoma cells (Gu et al., 2002).
Antitumor Activity : 2',4'-Dihydroxy-4,6'-dimethoxychalcone shows potential for antitumor activity by affecting microtubules and causing mitotic catastrophe in MCF-7 breast cancer cells (Masawang et al., 2014).
Synthetic Applications : This compound is used in synthesizing various isoflavones, including natural isoflavones, making it valuable in chemical synthesis (Horie et al., 1996).
Neuroprotective Effects : Demonstrated protective effects against glutamate neurotoxicity in rat primary cortical cultures by activating the Nrf2-ARE pathway and increasing reduced GSH levels (Taguchi et al., 2020).
Antibacterial Activity : Exhibits antibacterial activities, as shown in studies with compounds found in Ellipeia cuneifolia (Yusof et al., 2015).
Cytotoxic Properties : Identified as a cytotoxic natural product with potential anticancer applications (Amor et al., 2007).
作用機序
Target of Action
4-O-Methylhelichrysetin, also known as 2’,4’-Dihydroxy-4,6’-dimethoxychalcone or (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a natural product It’s known that many natural products like this compound interact with multiple targets, contributing to their biological activities .
Mode of Action
It’s known that the compound has certain pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It’s also suggested to have potential antidiabetic and antitumor effects
Biochemical Pathways
Given its reported biological activities, it can be inferred that the compound may influence pathways related to oxidative stress, inflammation, microbial growth, glucose metabolism, and cell proliferation .
Pharmacokinetics
It’s generally known that the adme properties of a compound are strongly influenced by its physicochemical parameters . These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
Its antimicrobial activity suggests it may interfere with the growth and proliferation of microbes at the cellular level .
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally influence the stability and activity of a compound .
特性
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROJPKUFDFWHAO-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dihydroxy-4,6'-dimethoxychalcone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-inflammatory effects of 2',4'-dihydroxy-4,6'-dimethoxychalcone?
A1: Research suggests that 2',4'-dihydroxy-4,6'-dimethoxychalcone demonstrates inhibitory effects on pro-inflammatory pathways in human neutrophils []. Specifically, it has shown significant inhibition of both interleukin-8 (IL-8) release and tumor necrosis factor alpha (TNF-α) production. These findings highlight its potential as an anti-inflammatory agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Q2: In which plant species has 2',4'-dihydroxy-4,6'-dimethoxychalcone been identified?
A2: 2',4'-Dihydroxy-4,6'-dimethoxychalcone has been isolated and identified in several plant species. These include:
- Melodorum fruticosum: This plant, traditionally used for medicinal purposes, yielded 2',4'-dihydroxy-4,6'-dimethoxychalcone as one of its active constituents [].
- Goniothalamus gardneri: This species from the Annonaceae family also contains 2',4'-dihydroxy-4,6'-dimethoxychalcone [].
- Ellipeia cuneifolia: This plant, known for its diverse chemical constituents, also features 2',4'-dihydroxy-4,6'-dimethoxychalcone [].
Q3: Beyond anti-inflammatory activity, are there other potential bioactivities associated with 2',4'-dihydroxy-4,6'-dimethoxychalcone?
A3: While anti-inflammatory effects are a key focus, 2',4'-dihydroxy-4,6'-dimethoxychalcone also demonstrates antibacterial activity []. This suggests a broader potential for this compound in various therapeutic applications. Further research is needed to explore these properties in detail.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
